molecular formula C19H20O4 B14247336 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one CAS No. 426828-42-4

5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one

Cat. No.: B14247336
CAS No.: 426828-42-4
M. Wt: 312.4 g/mol
InChI Key: KDQJUESCHJHOQL-UHFFFAOYSA-N
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Description

5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is a diarylheptanoid, a type of natural phenolic compound. It is known for its presence in certain plant species, particularly in the rhizomes of Curcuma aromatica and Curcuma longa . This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one typically involves the condensation of appropriate phenolic compounds with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the isolation of the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Scientific Research Applications

5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. These actions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is unique due to its specific structural features, including the presence of hydroxyl groups and a conjugated double bond system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

426828-42-4

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one

InChI

InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,13,20-22H,5-6,11-12H2

InChI Key

KDQJUESCHJHOQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=CC(=O)CCC2=CC=C(C=C2)O)O)O

Origin of Product

United States

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